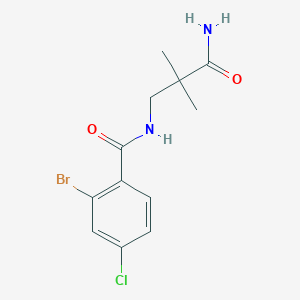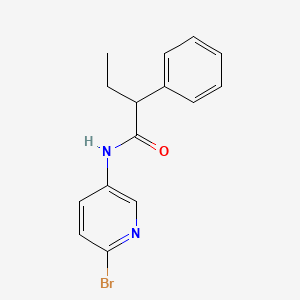![molecular formula C12H20N2O2S B6643693 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol](/img/structure/B6643693.png)
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is a chemical compound that belongs to the class of oxan-4-ols. This compound is known to have various biochemical and physiological effects on the human body.
作用機序
The mechanism of action of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to various biochemical and physiological effects on the human body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol are diverse. It has been shown to have potential anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the activity of acetylcholinesterase. It has also been shown to have potential anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the study of enzyme-catalyzed reactions. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for the study of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol. One potential direction is the study of its potential use in the treatment of Alzheimer's disease. Additionally, further research can be done to explore its potential anti-cancer and anti-inflammatory properties. There is also potential for the development of new chemical compounds based on the structure of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol. Further research in these areas can lead to the development of new drugs and therapies for various diseases.
In conclusion, 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area can lead to the development of new drugs and therapies for various diseases.
合成法
The synthesis method of 4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol involves the reaction of 2-methyl-1,3-thiazole with formaldehyde and paraformaldehyde in the presence of sodium borohydride. The resulting compound is then reacted with methylamine to obtain the final product.
科学的研究の応用
4-[[Methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol has various scientific research applications. It is commonly used as a reagent in the synthesis of other chemical compounds. It is also used in the study of enzyme-catalyzed reactions, as it can act as an inhibitor for certain enzymes. Additionally, this compound has been studied for its potential anti-cancer properties.
特性
IUPAC Name |
4-[[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-13-11(8-17-10)7-14(2)9-12(15)3-5-16-6-4-12/h8,15H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBUQNKOTPIUJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)CC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[1-(Oxan-4-yl)ethylamino]pyridazine-3-carboxamide](/img/structure/B6643615.png)

![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)
![5-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethylcarbamoyl]thiophene-2-carboxylic acid](/img/structure/B6643638.png)
![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
![2-[4-(1,5-Dimethylpyrazole-3-carbonyl)morpholin-2-yl]acetic acid](/img/structure/B6643647.png)
![5-chloro-2-methoxy-N-[1-(oxan-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643650.png)
![(5-Fluoropyridin-3-yl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B6643655.png)
![N-[2-(aminomethyl)cyclopentyl]-3-fluoro-5-methylbenzamide](/img/structure/B6643663.png)
![3-[(5-cyanopyridin-2-yl)amino]-N,2,2-trimethylpropanamide](/img/structure/B6643691.png)